molecular formula C11H16O2S B1587668 4-((2-Furylmethyl)thio)-4-methylpentan-2-one CAS No. 64835-96-7

4-((2-Furylmethyl)thio)-4-methylpentan-2-one

Cat. No. B1587668
CAS RN: 64835-96-7
M. Wt: 212.31 g/mol
InChI Key: NTTNPAOBBWQSPN-UHFFFAOYSA-N
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Description

4-((2-Furylmethyl)thio)-4-methylpentan-2-one , also known by its chemical formula C₁₁H₁₁NOS , is a compound with intriguing properties. Its structure combines a furyl group, a thioether moiety, and a methylpentanone backbone. The compound’s aromatic and sulfur-containing components contribute to its unique characteristics.



Synthesis Analysis

The synthesis of 4-((2-Furylmethyl)thio)-4-methylpentan-2-one involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and sulfurization processes. Notably, the introduction of the furyl and thioether functionalities requires precise control of reaction conditions and reagents.



Molecular Structure Analysis

The compound’s molecular structure reveals key features:



  • Furyl Group : The five-membered furan ring imparts aromaticity and electron density.

  • Thioether Linkage : The sulfur atom bridges the furyl group and the methylpentanone moiety.

  • Methylpentanone Backbone : The aliphatic chain provides flexibility and hydrophobicity.



Chemical Reactions Analysis


  • Oxidation : The methyl group can undergo oxidation to form a carboxylic acid or an alcohol.

  • Substitution : The thioether sulfur may participate in nucleophilic substitution reactions.

  • Ring Opening : The furyl ring can open under specific conditions, leading to diverse products.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting behavior.

  • Solubility : Assess its solubility in various solvents.

  • Stability : Consider its stability under different conditions (e.g., temperature, pH).

  • Spectroscopic Data : Utilize NMR, IR, and UV-Vis spectroscopy for characterization.


Safety And Hazards


  • Irritant : Handle with care due to potential skin and eye irritation.

  • Toxicity : Evaluate toxicity profiles through in vitro and in vivo studies.

  • Environmental Impact : Assess its impact on ecosystems.


Future Directions


  • Biological Studies : Investigate its pharmacological effects and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize properties.

  • Green Synthesis : Develop environmentally friendly routes.

  • Industrial Applications : Consider its use in flavor compounds, pharmaceuticals, or materials.


properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-9(12)7-11(2,3)14-8-10-5-4-6-13-10/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTNPAOBBWQSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867100
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Furylmethyl)thio)-4-methylpentan-2-one

CAS RN

64835-96-7
Record name 4-[(2-Furanylmethyl)thio]-4-methyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64835-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((2-Furylmethyl)thio)-4-methylpentan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-furylmethyl)thio]-4-methylpentan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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